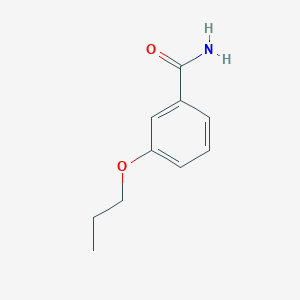
Hydramacroside A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydramacroside A is a bioactive secoiridoid glucoside complex . It was isolated from the leaves of Hydrangea macrophylla SERINGE var. thunbergii MAKINO .
Synthesis Analysis
The absolute stereostructures of hydramacrosides A and B were elucidated on the basis of chemical and physicochemical evidence . This included the application of the ^13C NMR glycosylation shift rule of 1, 1’-disaccharides and the modified Mosher’s method .Molecular Structure Analysis
Hydramacroside A was isolated as colorless fine crystals with a melting point of 141—144°C and negative optical rotation ([a] D 25 2129.5°) . In the positive-ion FAB-MS of Hydramacroside A, quasimolecular ion peaks were observed at m/z565 (M1H)1 and m/z 587 (M1Na)1 and the molecular formula C 28 H 36 O 12 of Hydramacroside A was confirmed by high-resolution .Physical And Chemical Properties Analysis
Hydramacroside A is a colorless fine crystal . It has a melting point of 141—144°C and a negative optical rotation ([a] D 25 2129.5°) . The molecular formula of Hydramacroside A is C 28 H 36 O 12 .科学的研究の応用
Inhibitory Effect on Histamine Release
Hydramacroside A, identified as a secoiridoid glucoside complex, has been isolated from the leaves of Hydrangea macrophylla. Studies have elucidated its absolute stereostructures using chemical and physicochemical evidence, including the 13C-NMR glycosylation shift rule and the modified Mosher's method. Notably, Hydramacroside A exhibits significant inhibitory effects on histamine release from rat mast cells induced by antigen-antibody reactions, highlighting its potential in anti-allergic applications (Matsuda et al., 1999); (Yoshikawa et al., 1994).
Application in Protein Chemical Synthesis
In the field of protein chemical synthesis, hydrazide chemistry is gaining attention, where peptide or protein hydrazides serve as key intermediates. Hydrazide groups can be used as precursors for thioesters, improving the efficiency of native chemical ligation for protein synthesis. This advancement in methodology allows for the synthesis and modification of biomacromolecules, potentially including applications for Hydramacroside A derivatives (Huang et al., 2016).
Antibacterial Activity of Related Compounds
Although not directly linked to Hydramacroside A, studies on Hydramacin-1, a novel antimicrobial protein, demonstrate the interest in exploring related compounds from the Hydrangea genus. Hydramacin-1, with no sequence homology to known antimicrobial proteins, exhibits potent activity against both Gram-positive and Gram-negative bacteria. This suggests a broader potential for investigating related compounds for antibacterial applications, which could include derivatives or analogs of Hydramacroside A (Jung et al., 2008).
Impact on Gas Hydrates
Research on gas hydrates, including those related to Hydramacroside A, provides insights into their potential applications in energy and environmental fields. Understanding the formation and decomposition of these hydrates can inform strategies for fuel storage, transportation, and the production of energy resources from natural deposits (Koh et al., 2011).
作用機序
特性
CAS番号 |
161161-66-6 |
|---|---|
製品名 |
Hydramacroside A |
分子式 |
C10H5BrF3N |
分子量 |
564.6 g/mol |
IUPAC名 |
(3R,4aS)-5-ethenyl-3-[(4S)-4-hydroxy-6-(4-hydroxyphenyl)-2-oxohexyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-1-one |
InChI |
InChI=1S/C28H36O12/c1-2-19-20-11-18(10-17(32)9-16(31)8-5-14-3-6-15(30)7-4-14)38-26(36)21(20)13-37-27(19)40-28-25(35)24(34)23(33)22(12-29)39-28/h2-4,6-7,13,16,18-20,22-25,27-31,33-35H,1,5,8-12H2/t16-,18-,19?,20-,22+,23+,24-,25+,27?,28-/m0/s1 |
InChIキー |
RUFLRJSDVWBAIK-ANTYXGBGSA-N |
異性体SMILES |
C=CC1[C@@H]2C[C@@H](OC(=O)C2=COC1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CC(=O)C[C@H](CCC4=CC=C(C=C4)O)O |
SMILES |
C=CC1C2CC(OC(=O)C2=COC1OC3C(C(C(C(O3)CO)O)O)O)CC(=O)CC(CCC4=CC=C(C=C4)O)O |
正規SMILES |
C=CC1C2CC(OC(=O)C2=COC1OC3C(C(C(C(O3)CO)O)O)O)CC(=O)CC(CCC4=CC=C(C=C4)O)O |
同義語 |
hydramacroside A |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine](/img/structure/B222312.png)


![3-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B222321.png)

![2-Chloro-4-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B222360.png)
![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B222361.png)

![2-[(2-Chlorobenzyl)oxy]benzamide](/img/structure/B222379.png)

![4-[(2-Chlorophenyl)methoxy]-3-methoxybenzamide](/img/structure/B222390.png)


![N-[(4-bromo-2-methylphenyl)carbamothioyl]benzamide](/img/structure/B222423.png)